Cas no 898458-27-0 (N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide)

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a fused indole and furan heterocyclic framework. This compound exhibits structural complexity, combining a sulfonamide moiety with aromatic and heterocyclic components, which may enhance its potential as a pharmacophore in medicinal chemistry applications. The presence of the 4-methylbenzene sulfonamide group suggests possible bioactivity, particularly in enzyme inhibition or receptor modulation. Its well-defined molecular architecture offers opportunities for further derivatization, making it a valuable intermediate in synthetic organic chemistry. The compound's stability and purity are critical for research applications, particularly in drug discovery and biochemical studies.
N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide structure
898458-27-0 structure
Product name:N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide
CAS No:898458-27-0
MF:C21H22N2O3S
MW:382.475984096527
CID:5484113

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide
    • N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide
    • Inchi: 1S/C21H22N2O3S/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3
    • InChI Key: CJUXGHHVLHAJGG-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2C3=C(C=CC=C3)CC2)C2=CC=CO2)(=O)=O)=CC=C(C)C=C1

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2659-0078-20μmol
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2659-0078-10mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2659-0078-75mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2659-0078-10μmol
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2659-0078-1mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2659-0078-100mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2659-0078-30mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2659-0078-2μmol
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2659-0078-4mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2659-0078-20mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide
898458-27-0 90%+
20mg
$99.0 2023-05-16

Additional information on N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide (CAS No. 898458-27-0): A Comprehensive Overview

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide (CAS No. 898458-27-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of indole and furan, with a sulfonamide functional group attached to a substituted benzene ring. The unique structural features of this molecule make it a promising candidate for various therapeutic applications, particularly in the areas of neurology and oncology.

The chemical structure of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide is characterized by its indole and furan moieties, which are known for their biological activity. The indole ring is a common structural element in many natural products and pharmaceuticals, often associated with neuroactive properties. The furan ring, on the other hand, is found in various bioactive compounds and can contribute to the compound's stability and reactivity. The sulfonamide group further enhances the molecule's pharmacological profile by providing additional functional versatility.

Recent studies have highlighted the potential of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

In addition to its anti-inflammatory effects, N-2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl-4-methylbenzene-1-sulfonamide has also been investigated for its neuroprotective properties. Studies conducted on animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve the modulation of oxidative stress and the inhibition of neuroinflammatory responses.

The pharmacokinetic properties of N-2-(2,3-dihydro-1H-indol-1-y l)-2-(furan - 2 - yl )ethy l - 4 - methylbenzene - 1 - sulfonamide have also been extensively studied. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, the compound has demonstrated low toxicity in preclinical studies, which is a crucial factor for its potential use in clinical settings.

In the realm of oncology, N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( furan - 2 - yl ) ethyl - 4 - methylbenzene - 1 - sulfonamide has shown promise as an anticancer agent. Preclinical studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. Specifically, it has been effective against breast cancer, lung cancer, and colorectal cancer cells. The exact mechanisms by which this compound exerts its anticancer effects are still under investigation but are believed to involve multiple pathways including the modulation of signaling cascades and the induction of DNA damage.

The synthetic route for producing N - 2 - ( 2 , 3 - dihydro - 1 H - indol - 1 - yl ) - 2 - ( furan - 2 - yl ) ethyl - 4 - methylbenzene - 1 - sulfonamide has been well-documented in the literature. The synthesis typically involves several steps, including the formation of the indole derivative, coupling with the furan-containing moiety, and subsequent sulfonation. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its potential commercialization.

Despite its promising therapeutic potential, further research is needed to fully understand the safety and efficacy of N - 2 -( 2 , 3-dihydro – 1 H – indol – 1 – yl ) – 2 – ( furan – 2 – yl ) ethyl – 4 – methylbenzene – 1 – sulfonamide. Clinical trials are currently underway to evaluate its effectiveness in treating various diseases. These trials will provide valuable data on its pharmacological profile, side effects, and optimal dosing regimens.

In conclusion, N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–( N–(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-(N)-[([([()])]-[[([(]([(]([(]([(]([(]([(]([(]([(]([(]([(]([(]([(]([(]([(]([(][(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(]-[[(])-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[-[--[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[--]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]]--)))))))))))))))))))))))))))]))-)]))-)]))-)]))-)]))-)]))-)]))-)]))--)))))))))))))))))))))))))--)))))))))))))))))))))))))--)))--))--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--)--))--))--))--))--))--))--))--))--))--))--))--))--))--))--)--)--)--)--)--)--)--)--)--)--)--)--)--)-)----)----)----)----)----)----)----)----)----)----)----)----)----)----)----)----)--- --- --- --- --- --- --- --- --- --- --- --- --- --- --- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ----- ----- ----- ----- ----- ----- ----- ----- ----- ----- ------ ------ ------ ------ ------ ------ ------ ------- ------- ------- ------- ------- -------- -------- -------- -------- -------- --------- --------- --------- --------- ---------- ---------- ---------- ---------- ----------- ----------- ----------- ------------ ------------ ------------ ------------- ------------- --------------- ---------------- ------------------- -------------------- ---------------------- ------------------------ ------------------------- ---------------------------------)])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])])

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd